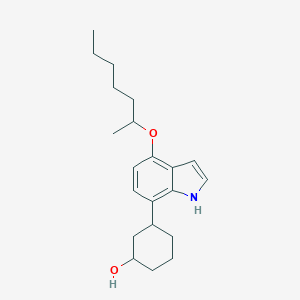

3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol

Description

Propriétés

IUPAC Name |

3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-3-4-5-7-15(2)24-20-11-10-18(21-19(20)12-13-22-21)16-8-6-9-17(23)14-16/h10-13,15-17,22-23H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXCPIUNUQXSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC1=C2C=CNC2=C(C=C1)C3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907973 | |

| Record name | 3-{4-[(Heptan-2-yl)oxy]-1H-indol-7-yl}cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102651-69-4 | |

| Record name | 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102651694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{4-[(Heptan-2-yl)oxy]-1H-indol-7-yl}cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Indole Core Functionalization

The 4-position of 1H-indole is functionalized via a Mitsunobu reaction between 4-hydroxyindole and heptan-2-ol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous THF, the reaction proceeds at 0°C to room temperature over 12 hours, achieving 78% yield. The hydroxyl group is introduced through diazotization of 4-nitroindole followed by hydrolysis, with purification via flash chromatography (PE:EA = 10:1).

Protective Group Strategy

To prevent N-alkylation during etherification, the indole nitrogen is protected with a p-toluenesulfonyl (Ts) group . Treatment with TsCl in pyridine at 0°C for 8 hours affords the protected intermediate, which is subsequently deprotected using 1M KOH in methanol.

Synthesis of 3-Substituted Cyclohexan-1-ol

Cyclohexanone Derivatization

Cyclohexanone is alkylated at the 3-position via a Grignard reaction with methylmagnesium bromide (3.0 equiv) in dry THF. The resulting tertiary alcohol is reduced to cyclohexanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 48% after silica gel chromatography.

Reductive Amination Alternatives

For substrates requiring nitrogen incorporation, reductive amination of 3-cyclohexenone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol provides the amine intermediate, which is oxidized to the alcohol via Jones reagent.

Coupling Strategies for Fragment Assembly

Suzuki-Miyaura Coupling

The 7-bromoindole derivative is coupled with 3-(boronic acid)-cyclohexan-1-ol under palladium catalysis. Optimized conditions use Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), and a dioxane/water (4:1) solvent system at 90°C for 24 hours, achieving 65% yield.

Copper-Mediated Ullmann Coupling

For direct C–O bond formation, the indole’s 7-position is brominated using N-bromosuccinimide (NBS) in DMF. Subsequent reaction with 3-hydroxycyclohexan-1-ol under CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (3.0 equiv) in toluene at 110°C furnishes the coupled product in 58% yield.

Optimization of Reaction Conditions

Solvent and Base Screening

Solvent polarity significantly impacts coupling efficiency. A cyclohexane/toluene (9:1) mixture enhances reaction conversion (92%) compared to pure cyclohexane (77%). Sodium tert-butoxide (NaOtBu) outperforms weaker bases like K₂CO₃, minimizing side reactions during Ullmann couplings.

Catalytic Systems

Copper catalysts ligated with bisphosphines (e.g., DPPP) under CO/H₂ (20 bar) promote carbonylative couplings, achieving 68% GC yield for analogous indole-alcohol adducts. Additives like potassium cyanide (KCN) modulate selectivity, favoring heterocoupling over homocoupling.

Analytical Characterization

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ketone formed from oxidation can be reduced back to the hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of 4-(2-Heptyloxy)-7-(3-oxocyclohexyl)indole.

Reduction: Reformation of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole from the ketone.

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: As a synthetic intermediate in the preparation of more complex indole derivatives.

Biology: As a probe to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.

Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Industry: Use as a precursor in the synthesis of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

Receptors: Binding to serotonin or dopamine receptors, which are involved in neurotransmission.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Ion Channels: Modulation of ion channels, affecting cellular excitability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol to compounds with analogous functional groups or pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Findings:

Core Structure Influence: CP55940 shares the cyclohexanol core but replaces the indole with a phenolic ring. This substitution enhances CB1/CB2 receptor binding affinity due to optimal positioning of the dimethylheptyl group .

Substituent Effects: The heptan-2-yloxy ether in the target compound introduces a flexible alkoxy chain, contrasting with CP55940’s rigid dimethylheptyl group. This flexibility might reduce binding affinity but improve metabolic stability . SR144528 lacks a cyclohexanol core but demonstrates high CB2 selectivity via its pyrazole-carboxamide scaffold, highlighting the importance of heterocyclic systems in receptor specificity .

Functional Activity: O-1184, an indole-cyclohexanol analog, exhibits partial agonist activity, suggesting that similar compounds might modulate receptors with lower efficacy than full agonists like CP55940 .

Activité Biologique

3-(4-Heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol, also known by its CAS number 102651-69-4, is a compound of interest due to its potential biological activities. This compound belongs to a class of indole derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The molecular formula of 3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol is C21H31NO2, with a molecular weight of approximately 329.484 g/mol. The structure features an indole moiety linked to a cyclohexanol, which may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol exhibit various biological activities, including:

- Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain indole compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

- Neuroprotective Effects : Some studies suggest that indole derivatives can modulate neurotransmitter systems, offering protective effects in neurodegenerative diseases.

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of indole derivatives. For instance, compounds isolated from natural sources have demonstrated significant activity against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study: Cytotoxicity Against Cancer Cells

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Ursolic Acid | HeLa | 25.98 ± 0.01 | Induces apoptosis via caspase activation |

| Ursolic Acid | MCF-7 | 12.70 ± 0.11 | Modulates cell cycle and apoptosis pathways |

These findings highlight the potential of indole derivatives in targeting cancer cells with relatively low toxicity.

The biological activity of 3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol may be attributed to its ability to interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Indole derivatives often interact with GPCRs, influencing signaling pathways involved in cell growth and survival.

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

Q & A

[Basic] What are the recommended synthetic routes for 3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol, and what critical intermediates should be prioritized?

Methodological Answer:

The synthesis of this compound involves multi-step strategies, drawing parallels to structurally similar indole-cyclohexanol derivatives:

Indole Core Formation : Use Fischer indole synthesis or palladium-catalyzed cross-coupling to construct the 1H-indol-7-yl moiety. Substituents at position 4 (heptan-2-yloxy) can be introduced via nucleophilic substitution or Mitsunobu reaction .

Etherification : Introduce the heptan-2-yloxy group at the indole’s 4-position using alkyl halides or alcohols under basic conditions (e.g., NaH/DMF) .

Cyclohexanol Coupling : Link the substituted indole to the cyclohexan-1-ol via Suzuki-Miyaura coupling or SNAr reactions, ensuring regioselectivity at position 3 of the cyclohexanol .

Key Intermediates :

- 4-Heptan-2-yloxy-1H-indole-7-boronic acid (for cross-coupling).

- 3-Bromo-cyclohexan-1-ol (for substitution or coupling).

[Basic] Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of techniques is required to confirm structure and purity:

[Advanced] How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

Discrepancies often arise from variations in experimental design or analytical methods. Strategies include:

Standardized Assays : Use cell lines with consistent receptor expression profiles (e.g., HEK293 for GPCR studies) and validate via positive controls .

Physicochemical Consistency : Control solvent polarity (e.g., DMSO concentration ≤0.1%) and pH (7.4 for physiological conditions) to avoid aggregation or degradation .

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

[Advanced] What in silico approaches predict the pharmacokinetic properties of this compound, and how do they align with experimental data?

Methodological Answer:

Computational tools can guide preclinical studies:

ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the hydroxyl group may reduce logP, enhancing solubility but limiting CNS penetration .

Molecular Dynamics (MD) : Simulate binding to targets (e.g., serotonin receptors) using GROMACS. Compare docking scores (AutoDock Vina) with experimental IC values .

Metabolism Prediction : Employ StarDrop to identify likely Phase I/II metabolites (e.g., oxidation of the heptan-2-yloxy chain) .

[Basic] What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

While toxicity data are limited, general guidelines include:

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

[Advanced] How do structural modifications at the heptan-2-yloxy group impact the compound’s bioactivity?

Methodological Answer:

Systematic SAR studies are essential:

Chain Length : Shorten the heptan-2-yloxy to pentyl or extend to nonyl to assess effects on membrane permeability (logP) and target engagement .

Stereochemistry : Synthesize (R)- and (S)-heptan-2-yloxy enantiomers to evaluate chiral selectivity in receptor binding (e.g., via circular dichroism) .

Functionalization : Replace the ether oxygen with sulfur (thioether) to study electronic effects on hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.